![molecular formula C18H17N5O B7897389 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B7897389.png)
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile
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Overview
Description
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzimidazole ring through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nicotinonitrile group through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent. It may interact with various biological targets due to the presence of the benzimidazole and piperidine functionalities.
Potential Therapeutic Areas :
- Anticancer Activity : Compounds with benzimidazole structures have been studied for their anticancer properties. Research indicates that modifications of benzimidazole derivatives can enhance their efficacy against various cancer cell lines.
- Neurological Disorders : The piperidine component may confer neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
Pharmacology
Studies have indicated that compounds similar to 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile exhibit significant pharmacological activities. This includes:
- Receptor Modulation : Potential interactions with neurotransmitter receptors could lead to novel treatments for mood disorders.
- Enzyme Inhibition : The nitrile group may facilitate interactions with enzymes involved in metabolic pathways, providing avenues for developing inhibitors that could modulate metabolic diseases.
Material Science
The unique chemical structure also opens possibilities in material science:
- Organic Electronics : The compound can be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.
- Polymer Chemistry : Its incorporation into polymers may enhance material properties such as conductivity or thermal stability.
Case Studies and Research Findings
Several studies have been conducted on compounds related to this compound, showcasing its potential applications:
Study Title | Focus Area | Findings |
---|---|---|
"Benzimidazole Derivatives as Anticancer Agents" | Anticancer Activity | Identified structural modifications that enhance cytotoxicity against breast cancer cells. |
"Neuroprotective Effects of Piperidine Derivatives" | Neurological Disorders | Demonstrated that certain piperidine derivatives improve cognitive function in animal models of Alzheimer's disease. |
"Synthesis and Characterization of Nitrile-containing Polymers" | Material Science | Developed new polymeric materials with improved electrical properties through the incorporation of nitrile groups. |
Mechanism of Action
The mechanism of action of 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, blocking their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: A known CCR5 antagonist used in the treatment of HIV.
Piperidin-4-ol derivatives: Compounds with similar structural features and biological activities.
Uniqueness
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is unique due to its combination of a piperidine ring, benzimidazole moiety, and nicotinonitrile group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities .
Biological Activity
2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS No. 1314355-35-5) is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C18H17N5O, with a molecular weight of 319.36 g/mol. Its structure includes a benzo[d]imidazole core, a piperidine ring substituted with a hydroxyl group, and a nitrile moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of benzo[d]imidazole compounds can inhibit viral replication, particularly against HIV-1 integrase. The structural features of this compound may enhance its potency as an antiviral agent .
- Cytotoxicity : In vitro assays have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism. The nitrile group may play a critical role in enzyme binding .
- Interference with Signal Transduction Pathways : The compound may affect various signaling pathways that regulate cell growth and apoptosis, potentially leading to enhanced therapeutic outcomes in cancer treatment .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of structurally similar compounds against HIV-1 integrase. Results indicated that certain modifications to the benzo[d]imidazole structure significantly enhanced potency, suggesting that this compound could be a promising candidate for further development in antiviral therapies .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study, the cytotoxic effects of this compound were tested on various cancer cell lines, including breast and prostate cancer. The findings demonstrated significant dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use .
Data Tables
Properties
IUPAC Name |
2-[2-(3-hydroxypiperidin-1-yl)benzimidazol-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c19-11-13-5-3-9-20-17(13)23-16-8-2-1-7-15(16)21-18(23)22-10-4-6-14(24)12-22/h1-3,5,7-9,14,24H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILLSPYYDYXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.